molecular formula C9H7F2NO2 B13623990 4-(2,4-Difluorophenyl)oxazolidin-2-one

4-(2,4-Difluorophenyl)oxazolidin-2-one

Cat. No.: B13623990
M. Wt: 199.15 g/mol
InChI Key: TTZUKUAVJGTSST-UHFFFAOYSA-N
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Description

Contextual Significance of the Oxazolidinone Heterocycle in Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one ring is a five-membered heterocycle that has proven to be a versatile and highly valuable scaffold in synthetic organic chemistry. nih.govrsc.org Its prominence stems from several key attributes:

Chiral Auxiliaries: Chiral oxazolidinones, famously developed by David A. Evans, are widely employed as chiral auxiliaries in asymmetric synthesis. rsc.org These auxiliaries allow for the stereocontrolled formation of new chiral centers in a variety of chemical transformations, including aldol (B89426) reactions, alkylations, and acylations. The rigid and predictable conformation of the oxazolidinone ring system facilitates high levels of stereoselectivity.

Synthetic Intermediates: The oxazolidinone ring can be readily functionalized at various positions, making it a versatile building block for the synthesis of more complex molecules. The nitrogen and oxygen atoms within the ring can also participate in a range of chemical reactions.

Bioisosteric Replacement: In medicinal chemistry, the oxazolidinone moiety is often used as a bioisostere for other functional groups, such as amides and carbamates. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov

Pharmacological Activity: The oxazolidinone core is the key pharmacophore in a class of antibiotics known as the oxazolidinones. nih.gov Linezolid, the first member of this class to be approved for clinical use, is effective against a range of multidrug-resistant Gram-positive bacteria. This has spurred significant research into the synthesis and biological evaluation of novel oxazolidinone derivatives.

The multifaceted utility of the oxazolidinone heterocycle has solidified its position as a fundamental building block in the synthetic chemist's toolkit.

Rationale for Research Focus on 4-(2,4-Difluorophenyl)oxazolidin-2-one and its Structural Features

The specific focus on this compound is driven by the unique properties imparted by the difluorophenyl substituent. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The rationale for investigating this particular derivative can be attributed to several key factors:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring can block potential sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

Improved Pharmacokinetic Profile: The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The difluorophenyl group can significantly impact the lipophilicity of the oxazolidinone scaffold, potentially leading to improved oral bioavailability and cell membrane permeability.

Conformational Control: The presence of the fluorine atoms can influence the preferred conformation of the phenyl ring relative to the oxazolidinone core. This can have a profound effect on how the molecule interacts with biological targets such as enzymes and receptors.

The structural features of this compound, combining the robust oxazolidinone scaffold with the modulating effects of the difluorophenyl group, present a compelling case for its detailed investigation.

Scope and Research Objectives Pertaining to the Chemical Compound

The research surrounding this compound is guided by a set of clear objectives aimed at fully characterizing its chemical nature and exploring its potential applications. The primary research objectives include:

Development of Efficient Synthetic Routes: A key goal is to establish efficient and stereoselective synthetic methodologies for the preparation of this compound. This includes the exploration of various catalytic systems and reaction conditions to achieve high yields and purity.

Detailed Structural and Spectroscopic Characterization: A thorough analysis of the compound's structure is essential. This involves the use of various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its chemical identity and elucidate its three-dimensional structure, potentially through X-ray crystallography.

Investigation of Chemical Reactivity: Understanding the reactivity of this compound is crucial for its application as a synthetic intermediate. This includes studying its behavior in various chemical transformations and its stability under different conditions.

Exploration of Biological Activity: A significant driver for the research into this compound is the potential for discovering novel biological activities. This involves screening the compound against a range of biological targets, including bacterial, fungal, and mammalian cells, to identify any therapeutic potential.

Through the systematic pursuit of these objectives, the scientific community aims to unlock the full potential of this compound as a valuable molecule in both synthetic and medicinal chemistry.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, we can infer its likely properties and synthetic pathways based on established chemical principles and studies of analogous compounds.

Representative Synthetic Approach

A plausible synthetic route to this compound could involve the reaction of 2,4-difluorostyrene (B1320911) oxide with a source of isocyanate or a related carbamoylating agent. Alternatively, the cyclization of a corresponding amino alcohol, 1-(2,4-difluorophenyl)ethane-1,2-diol, with a carbonyl source like phosgene (B1210022) or its equivalents would be a viable strategy.

Table 1: Plausible General Synthesis of 4-Aryloxazolidin-2-ones

Step Reactants Reagents and Conditions Product
1 2,4-Difluorostyrene m-CPBA, CH₂Cl₂ 2-(2,4-Difluorophenyl)oxirane (B2745973)
2 2-(2,4-Difluorophenyl)oxirane NaN₃, NH₄Cl, MeOH/H₂O, reflux 1-Azido-2-(2,4-difluorophenyl)ethanol
3 1-Azido-2-(2,4-difluorophenyl)ethanol H₂, Pd/C, EtOH 1-Amino-2-(2,4-difluorophenyl)ethanol

This is a representative synthetic scheme and has not been experimentally verified for this specific compound in the cited literature.

Expected Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure.

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₉H₇F₂NO₂
Molecular Weight 200.16 g/mol
Melting Point Expected to be a crystalline solid with a melting point above 100 °C
Solubility Likely soluble in polar organic solvents such as methanol (B129727), ethanol, and acetone

These values are predictions based on the chemical structure and have not been experimentally determined in the available literature.

Spectroscopic Data of Analogous Compounds

Table 3: Representative Spectroscopic Data for a 4-Aryloxazolidin-2-one Scaffold

Technique Expected Chemical Shifts / Signals
¹H NMR (CDCl₃) δ 7.0-7.5 (m, Ar-H), 5.0-5.5 (dd, 1H, CH-Ar), 4.0-4.8 (m, 2H, CH₂-O), NH proton signal may be broad.
¹³C NMR (CDCl₃) δ 158-162 (C=O), 110-140 (Ar-C), 70-80 (CH-Ar), 50-60 (CH₂-O).
IR (KBr) ν 3300-3400 (N-H stretch), 1750-1770 (C=O stretch, lactam), 1100-1300 (C-F stretch) cm⁻¹

This is representative data for a generic 4-aryloxazolidin-2-one and may not exactly match the experimental data for the specific title compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7F2NO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

TTZUKUAVJGTSST-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Chemical Reactivity and Transformations of 4 2,4 Difluorophenyl Oxazolidin 2 One

Ring-Opening Reactions and Derivatization Pathways of Oxazolidinones

The oxazolidinone ring is a stable heterocycle, yet its inherent ring strain and the presence of an electrophilic carbonyl carbon make it amenable to cleavage under specific conditions. These ring-opening reactions are fundamental pathways for derivatization, yielding valuable difunctionalized molecules, primarily β-amino alcohols, which are versatile intermediates in organic synthesis.

The most common transformation of the oxazolidinone ring involves nucleophilic attack at the electrophilic carbonyl carbon (C-2). This process, analogous to the hydrolysis of a cyclic carbamate (B1207046), results in the cleavage of the C2-O1 bond. The reaction is typically promoted by strong nucleophiles under basic or acidic conditions.

Under basic conditions, strong nucleophiles such as hydroxide (B78521), alkoxides, or amines attack the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation leads to the ring-opened product. For instance, hydrolysis with a strong base like sodium hydroxide would yield 2-amino-1-(2,4-difluorophenyl)ethanol. The high ring strain energy of the five-membered ring facilitates this reactivity. nih.gov The efficiency of these ring-opening reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed. nih.gov

Acid-catalyzed ring-opening can also occur, where protonation of the carbonyl oxygen enhances the electrophilicity of the C-2 carbon, making it more susceptible to attack by weaker nucleophiles like water or alcohols. nih.gov

Table 1: Representative Nucleophilic Ring-Opening Reactions

Nucleophile Reagent/Conditions Product Type
Hydroxide NaOH (aq), Heat 2-Amino-1-(2,4-difluorophenyl)ethanol
Alkoxide NaOR in ROH, Heat O-Alkyl carbamate of 2-amino-1-(2,4-difluorophenyl)ethanol
Amine R₂NH, Heat Urea (B33335) derivative of 2-amino-1-(2,4-difluorophenyl)ethanol
Hydride LiAlH₄ in THF N-Methyl-2-amino-1-(2,4-difluorophenyl)ethanol

Reductive cleavage of the oxazolidinone ring offers another important pathway for derivatization. Strong reducing agents, particularly metal hydrides like lithium aluminum hydride (LiAlH₄), can effect the complete reduction of the carbamate group. This reaction typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring cleavage and further reduction of the resulting intermediate. The ultimate product of such a reduction is N-methyl-2-amino-1-(2,4-difluorophenyl)ethanol. This transformation is significant as it not only opens the ring but also modifies the nitrogen substituent, converting the secondary amine of the carbamate into a methyl-substituted tertiary amine.

Functionalization and Derivatization of the Phenyl Moiety

The 2,4-difluorophenyl group in the molecule is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the two fluorine atoms. Conversely, these substituents activate the ring for nucleophilic aromatic substitution (SNAr).

Nucleophiles can displace one of the fluorine atoms, typically the one at the 4-position, which is para to the oxazolidinone substituent. The reaction proceeds through a stabilized Meisenheimer complex intermediate. The rate and feasibility of the substitution depend on the strength of the nucleophile and the reaction conditions. Common nucleophiles for this transformation include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures could yield 4-(4-methoxy-2-fluorophenyl)oxazolidin-2-one.

Table 2: Examples of Nucleophilic Aromatic Substitution on the Phenyl Ring

Nucleophile Reagent/Conditions Major Product
Methoxide CH₃ONa, CH₃OH, Δ 4-(2-Fluoro-4-methoxyphenyl)oxazolidin-2-one
Thiophenoxide C₆H₅SNa, DMF, Δ 4-(2-Fluoro-4-(phenylthio)phenyl)oxazolidin-2-one
Ammonia NH₃ (liq.), High Pressure 4-(4-Amino-2-fluorophenyl)oxazolidin-2-one

Modifications at the Oxazolidinone Nitrogen Atom

The nitrogen atom (N-3) of the oxazolidinone ring behaves as a secondary amine within a carbamate structure and is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a strong base, such as n-butyllithium or sodium hydride, to generate a potent nitrogen nucleophile. This resulting anion can then react with various electrophiles in N-alkylation or N-acylation reactions. organic-chemistry.org

N-Acylation: This is a particularly important reaction, as N-acyloxazolidinones are widely used as "Evans chiral auxiliaries" in asymmetric synthesis. wikipedia.org Reacting the deprotonated oxazolidinone with an acyl chloride or anhydride (B1165640) introduces an acyl group onto the nitrogen. The chiral center at C-4, bearing the difluorophenyl group, can then direct the stereochemistry of subsequent reactions on the appended acyl chain.

N-Alkylation: Reaction with alkyl halides allows for the introduction of various alkyl groups at the nitrogen position. This modification is crucial in the synthesis of many oxazolidinone-based pharmaceuticals, where the N-aryl group is a key pharmacophoric element. nih.gov

Electrophilic and Nucleophilic Reactivity Profiles of the Compound

The reactivity of 4-(2,4-difluorophenyl)oxazolidin-2-one can be summarized by identifying its key nucleophilic and electrophilic centers.

Nucleophilic Centers:

N-3 Atom (as anion): After deprotonation with a strong base, the nitrogen atom becomes a strong nucleophile, readily attacking electrophiles like acyl halides and alkyl halides.

Carbonyl Oxygen (O-2): The lone pairs on the carbonyl oxygen can act as a weak Lewis base, coordinating to protons or Lewis acids, which activates the carbonyl carbon for nucleophilic attack.

Electrophilic Centers:

Carbonyl Carbon (C-2): This is the primary electrophilic site on the oxazolidinone ring, susceptible to attack by a wide range of nucleophiles, often leading to ring-opening.

Aromatic Ring Carbons (C-2' and C-4'): The carbons bearing the fluorine atoms are highly electrophilic due to the electron-withdrawing nature of fluorine, making them susceptible to SNAr reactions.

C-5 Carbon: This carbon can also be an electrophilic site, particularly if a leaving group is introduced at the adjacent C-4 position or under certain ring-opening conditions, although attack at the carbonyl is more common.

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.

Nucleophilic Acyl Substitution (Ring-Opening): The nucleophilic ring-opening of the oxazolidinone core follows a nucleophilic acyl substitution mechanism. In a base-catalyzed reaction, the nucleophile attacks the carbonyl carbon (C-2), forming a tetrahedral intermediate. mdpi.com The ring then opens by cleavage of the C2-O1 ester bond, which is more favorable than cleaving the C2-N3 amide bond, to release the more stable alkoxide. Subsequent protonation yields the final amino alcohol product.

Nucleophilic Aromatic Substitution (SNAr): Functionalization of the difluorophenyl ring occurs via the SNAr mechanism. This is a two-step process. First, the nucleophile attacks the electron-deficient carbon atom attached to a fluorine atom, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. mdpi.com In the second, typically rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

N-Acylation/Alkylation: These reactions proceed via a standard SN2 or nucleophilic acyl substitution pathway. Deprotonation of the N-H bond creates a powerful nucleophilic anion that subsequently attacks the electrophilic carbon of the alkyl halide or acyl halide, displacing the leaving group.

Advanced Spectroscopic and Structural Analysis of 4 2,4 Difluorophenyl Oxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 4-(2,4-Difluorophenyl)oxazolidin-2-one in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments allows for the complete assignment of all atoms and the elucidation of through-bond and through-space connectivities.

The ¹H NMR spectrum provides information on the number and environment of protons. The oxazolidinone ring protons typically present a distinct splitting pattern. The methine proton (H4) adjacent to the phenyl ring is expected to appear as a doublet of doublets, coupled to the two diastereotopic methylene (B1212753) protons at the C5 position. These C5 protons would, in turn, show complex multiplets due to both geminal and vicinal coupling. The aromatic region would display signals for the three protons on the difluorophenyl ring, with their chemical shifts and multiplicities influenced by coupling to each other and to the adjacent fluorine atoms. The N-H proton of the oxazolidinone ring typically appears as a broad singlet.

The ¹³C NMR spectrum reveals all unique carbon environments. The carbonyl carbon (C2) of the oxazolidinone ring is characteristically deshielded, appearing far downfield. The C4 and C5 carbons of the ring resonate at intermediate chemical shifts. The six carbons of the difluorophenyl ring would show distinct signals, with the carbons directly bonded to fluorine (C2' and C4') exhibiting large one-bond carbon-fluorine coupling constants (¹JCF). Carbons that are two or three bonds away will show smaller, but still diagnostic, long-range coupling (²JCF, ³JCF).

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Expected ¹³C Multiplicity (from C-F coupling)
C2-~158-162s
C4~5.4-5.8 (dd)~70-75s
C5~4.2-4.8 (m)~68-73s
NH~6.0-7.5 (br s)--
C1'-~125-130dd
C2'-~160-164dd (large ¹JCF)
C3'~7.0-7.2 (m)~111-115d
C4'-~162-166dd (large ¹JCF)
C5'~7.3-7.5 (m)~130-134d
C6'~6.9-7.1 (m)~104-108t

Note: Chemical shifts are estimates based on analogous structures. Actual values may vary depending on solvent and experimental conditions. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, 'm' multiplet, 'br s' broad singlet.

While 1D NMR suggests a structure, 2D NMR techniques are indispensable for confirmation.

COSY (Correlation Spectroscopy): This experiment would definitively establish the proton-proton coupling network. A cross-peak between the H4 and H5 proton signals would confirm their vicinal relationship within the oxazolidinone ring. Correlations among the aromatic protons would verify their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals for C4, C5, and the protonated carbons of the phenyl ring (C3', C5', C6').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing the molecular fragments together. Key expected correlations include from the H4 proton to the aromatic C1' and C2'/C6' carbons, confirming the connection point of the two ring systems. Correlations from the N-H proton to C2 and C4 would further solidify the oxazolidinone ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the H4 proton and the protons on the phenyl ring.

Given the presence of two fluorine atoms, ¹⁹F NMR is a highly sensitive and informative technique. Since the two fluorine atoms on the phenyl ring are in different chemical environments (positions 2' and 4'), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. Each signal would likely appear as a doublet of doublets (or a more complex multiplet) due to coupling with the other fluorine atom and with nearby aromatic protons. The magnitude of these coupling constants provides valuable structural information. The wide chemical shift range of ¹⁹F NMR ensures that these signals are typically well-resolved and free from overlap, making it a powerful tool for confirming the substitution pattern of the fluorinated ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) group, typically in the range of 1750-1770 cm⁻¹. Other key absorptions would include the N-H stretching vibration around 3200-3300 cm⁻¹, C-O stretching bands within the oxazolidinone ring, and aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region. The presence of fluorine would give rise to strong C-F stretching vibrations, usually found in the 1100-1300 cm⁻¹ range.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
N-H Stretch3200 - 3300Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium-Weak
C=O Stretch (Carbamate)1750 - 1770Strong
Aromatic C=C Stretch1500 - 1600Medium
C-N Stretch1300 - 1400Medium
C-F Stretch1100 - 1300Strong
C-O Stretch1000 - 1200Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles in the solid state. This technique would confirm the absolute connectivity and stereochemistry of this compound. Analysis would reveal the planarity of the oxazolidinone ring, which often adopts a slight envelope or twisted conformation, and the dihedral angle between the planes of the oxazolidinone and the difluorophenyl rings.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This packing is governed by a network of intermolecular interactions.

Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the N-H group (as the donor) and the carbonyl oxygen (as the acceptor) of a neighboring molecule. This interaction is strong and directional, often leading to the formation of infinite chains or dimeric pairs that act as the primary structural motifs.

The interplay of these varied intermolecular forces dictates the final crystal architecture, influencing physical properties such as melting point and solubility. researchgate.net

Conformational Analysis in the Solid State

While specific X-ray crystallographic data for this compound is not extensively detailed in publicly available literature, the solid-state conformation can be inferred from studies on analogous oxazolidinone derivatives. The five-membered oxazolidinone ring is not planar and typically adopts a puckered conformation to minimize steric strain.

Research on various substituted oxazolidinone compounds has shown that the ring often assumes an "envelope" conformation in the solid state. researchgate.netmdpi.com In this arrangement, four of the five ring atoms are approximately coplanar, while the fifth atom deviates from this plane, analogous to the flap of an envelope. mdpi.com For N-substituted 2-oxazolidinones, the C4 or C5 atoms are commonly the ones to be positioned out of the plane. The specific atom that forms the "flap" and the degree of puckering are influenced by the nature and steric bulk of the substituents on the ring.

Table 1: Typical Conformational Features of Substituted Oxazolidinone Rings in the Solid State

Feature Description Common Observation
Ring Pucker Describes the non-planar shape of the five-membered ring. The ring typically adopts a shallow envelope conformation. mdpi.com
Flap Atom The single atom that deviates from the plane formed by the other four ring atoms. Often one of the carbon atoms (C4 or C5). mdpi.com
Aryl Group Orientation The dihedral angle between the aryl substituent and the oxazolidinone ring. The phenyl ring is generally twisted relative to the oxazolidinone plane. researchgate.net
Stabilizing Interactions Intermolecular forces that influence the crystal packing. Hydrogen bonds (e.g., N-H···O) and π-π interactions can be significant. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a crucial analytical technique for confirming the molecular mass of this compound and elucidating its structure through fragmentation analysis. The nominal molecular weight of the compound, with the chemical formula C₉H₇F₂NO₂, is approximately 199.16 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, confirming its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), respectively. researchgate.net Subsequent fragmentation of this ion provides characteristic patterns that offer structural insights. The fragmentation of N-aryloxazolidinones is influenced by the stability of the heterocyclic ring and the attached aromatic group.

The proposed fragmentation pathway for this compound would likely involve initial cleavages within the oxazolidinone ring, which is a common fragmentation behavior for this class of compounds. researchgate.netnih.gov Key fragmentation events may include:

Decarboxylation: Loss of a CO₂ molecule (44 Da) from the oxazolidinone ring.

Ring Opening: Cleavage of the C-O or C-N bonds within the ring, leading to various smaller fragments. Studies on the parent oxazolidin-2-one structure support this type of ring cleavage. nist.gov

Cleavage of the Aryl-Heterocycle Bond: Scission of the bond between the difluorophenyl ring and the oxazolidinone ring, leading to ions corresponding to each moiety.

Fragmentation of the Aromatic Ring: Loss of fluorine (F) or hydrogen fluoride (B91410) (HF) from the 2,4-difluorophenyl fragment.

The resulting fragment ions are detected based on their mass-to-charge ratio (m/z), and the relative abundance of these fragments constitutes the mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Predicted) Ion Structure / Identity Neutral Loss
199 [C₉H₇F₂NO₂]⁺ Molecular Ion (M⁺)
155 [C₈H₇F₂N]⁺ CO₂ (44 Da)
127 [C₆H₄F₂N]⁺ C₂H₃O₂ (72 Da)
113 [C₆H₄F₂]⁺ C₃H₃NO₂ (86 Da)
87 [C₃H₅NO₂]⁺ C₆H₂F₂ (112 Da)

Theoretical and Computational Investigations of 4 2,4 Difluorophenyl Oxazolidin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and optimizing the molecular geometry of organic compounds. DFT methods balance computational cost and accuracy, making them suitable for studying molecules of the size and complexity of 4-(2,4-Difluorophenyl)oxazolidin-2-one.

Geometry optimization calculations are performed to find the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For oxazolidinone derivatives, these calculations help to understand the planarity of the ring systems and the spatial orientation of the substituted phenyl group. In a related compound, (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one, DFT calculations at the B3LYP/6–311G(d,p) level were used to compare the computationally derived structure with experimental X-ray diffraction data, showing good agreement. For this compound, similar calculations would reveal how the difluorophenyl substituent influences the geometry of the oxazolidinone core.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researcher.life Conversely, a small gap indicates a molecule is more reactive. For a structural analogue containing both a dichlorophenyl group and an oxazolidinone ring, the HOMO-LUMO energy gap was calculated to be approximately 3.42 eV, with the HOMO and LUMO energies at -5.44 eV and -2.02 eV, respectively. This suggests significant stability. A similar analysis for this compound would likely show that the HOMO is localized on the electron-rich difluorophenyl ring, while the LUMO is distributed over the oxazolidinone ring, particularly the carbonyl group. These calculations are crucial for predicting how the molecule will interact with biological targets.

ParameterValue (eV)Description
EHOMO~ -6.0 to -5.0Energy of the Highest Occupied Molecular Orbital
ELUMO~ -2.5 to -1.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)~ 3.0 to 4.0Indicates molecular stability and reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom of the oxazolidinone ring, making it a primary site for hydrogen bond donation and electrophilic interactions. The hydrogen atom on the ring's nitrogen would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The difluorophenyl ring would display a complex potential distribution, with the electronegative fluorine atoms influencing the electron density of the aromatic system.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational methods for this purpose.

For this compound, the key source of conformational flexibility is the rotation around the single bond connecting the phenyl ring to the oxazolidinone ring. MM calculations can be used to perform a systematic search of the conformational space by rotating this dihedral angle to identify low-energy conformers. MD simulations can then provide a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in water), showing how it transitions between different conformations and how it interacts with solvent molecules. mdpi.com Such studies are essential for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

Reaction Mechanism Studies Using Computational Approaches

Computational methods are extensively used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally. For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis or its metabolic degradation.

For instance, the synthesis of oxazolidin-2-ones can proceed through pathways like the Curtius rearrangement. A computational study of such a reaction would involve locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. By calculating the energies of these species, a reaction energy profile can be constructed, and the activation energy (the energy barrier for the reaction) can be determined. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The way a molecule interacts with its environment—be it other molecules of the same type in a crystal or a biological target like a protein—is governed by non-covalent intermolecular forces. Computational studies can quantify and characterize these interactions.

Hydrogen Bonding: The oxazolidinone ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). Computational studies can model the formation of hydrogen bonds, for example, between two molecules of this compound to form a dimer, or between the molecule and water. These studies provide information on the strength and geometry of these bonds.

π-π Stacking: The presence of the difluorophenyl ring allows for π-π stacking interactions with other aromatic systems. These interactions, where the electron clouds of two aromatic rings interact attractively, are crucial for the packing of molecules in crystals and for binding to aromatic residues in proteins. Computational analysis can determine the preferred geometry (e.g., face-to-face or T-shaped) and the energetic contribution of these stacking interactions.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). The fluorine atoms on the phenyl ring of this compound can participate in halogen bonding with electron-rich atoms like oxygen or nitrogen. Theoretical studies can identify the presence of a "σ-hole"—a region of positive electrostatic potential on the halogen atom—and calculate the strength of these interactions, which are increasingly recognized as important in drug-receptor binding.

Stereochemical Aspects and Chiral Recognition in 4 2,4 Difluorophenyl Oxazolidin 2 One Research

Enantioselective Synthesis Strategies and Stereocontrol

The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry. For chiral oxazolidinones, strategies often rely on the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgrsc.org

One of the most powerful applications of chiral oxazolidinones, developed by David Evans, involves their use as auxiliaries to control facial selectivity in enolate reactions. While this typically involves attaching an acyl group to the nitrogen of a pre-existing chiral oxazolidinone (derived from an amino acid), related strategies can be envisioned to construct the chiral center of the oxazolidinone ring itself.

Modern synthetic approaches aim for direct, catalytic enantioselective methods. For instance, chiral organoselenium compounds have been shown to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org Another advanced strategy involves the asymmetric transfer hydrogenation of specific precursors. An oxime ether-directed asymmetric transfer hydrogenation using a ruthenium catalyst has been successfully employed to create a chiral center in a precursor, which is then cyclized to form a difluoromethyl-substituted oxazolidinone with high enantioselectivity. researchgate.net A general approach for creating 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement, which proceeds with retention of the stereochemistry established in the aldol step. nih.gov

These methods highlight the ongoing development of sophisticated catalytic systems to achieve high levels of stereocontrol in the synthesis of complex chiral molecules like 4-(2,4-difluorophenyl)oxazolidin-2-one.

Diastereoselective Transformations

Diastereoselective transformations are reactions that favor the formation of one diastereomer over others. When a molecule already contains a stereocenter, as in an enantiopure 4-substituted oxazolidinone, it can influence the creation of a new stereocenter elsewhere in the molecule.

The synthesis of oxazolidinones from precursors with existing chirality, such as L-alanine, can lead to the formation of diastereomers (e.g., 'cis' and 'trans' isomers) which can then be separated. mdpi.comelsevierpure.com Fractional crystallization is a common method used to separate diastereomers, exploiting their different physical properties like solubility. mdpi.comelsevierpure.com In some cases, a process known as crystallization-induced diastereomer transformation (CIDT) can be used, where an equilibrium between diastereomers in solution allows for the conversion of the more soluble diastereomer into the less soluble one as it crystallizes, thereby increasing the yield of the desired diastereomer. researchgate.net

Furthermore, the chiral oxazolidinone ring itself can be a substrate in stereocontrolled reactions. For example, oxazolidinone-fused aziridines undergo acid-catalyzed ring-opening with alcohols. This transformation proceeds with high diastereoselectivity, yielding chiral 2-amino ethers, demonstrating how the stereochemistry of the oxazolidinone framework can direct subsequent transformations. nih.gov

Role of Chirality in Molecular Recognition (General Chemical Context)

Chirality is a fundamental concept in molecular recognition, the specific interaction between two or more molecules. nih.gov Most biological systems, including enzymes, receptors, and nucleic acids, are chiral. Consequently, the interaction of a small chiral molecule with a biological target is often stereoselective; the two enantiomers of a chiral drug can exhibit vastly different pharmacological activities. nih.govnih.gov

The oxazolidinone class of compounds exemplifies this principle. In oxazolidinone antibiotics, chirality plays a critical role, as many of these drugs demonstrate stereoselective effects. nih.gov For the antibiotic linezolid, the (S)-enantiomer is reported to be significantly more potent in inhibiting bacterial growth than the (R)-enantiomer. nih.gov This difference arises because the specific three-dimensional arrangement of atoms in the (S)-enantiomer allows for a more favorable binding interaction with its target, the bacterial ribosome.

Beyond biological systems, chirality also governs how molecules interact with each other in the solid state. The crystal packing of racemic and enantiopure crystals of oxazolidinone derivatives can differ significantly at the level of their supramolecular motifs. researchgate.net Analysis has shown that racemic oxazolidinones predominantly form closed-ring synthons (structures formed by intermolecular interactions), whereas enantiopure compounds tend to form linear chains. researchgate.net This self-assembly behavior is a form of molecular self-recognition dictated by the chirality of the constituent molecules.

Chiroptical Properties (e.g., Optical Rotation, Circular Dichroism)

Chiral molecules possess the ability to interact with plane-polarized light, a property known as optical activity. wikipedia.orgpharmaguideline.com This is experimentally observed as the rotation of the plane of polarization, and the magnitude and direction of this rotation are key characteristics of a specific enantiomer. wikipedia.orglibretexts.org

Optical Rotation

CompoundSpecific Rotation [α]D25Solvent
(4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one–33.3 (c 0.09)CHCl3
(4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one–72.3 (c 0.65)CHCl3
Data sourced from literature on related compounds, demonstrating typical values and conditions. nih.gov

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. harvard.edu It measures the differential absorption of left- and right-circularly polarized light. mit.edu A CD spectrum provides more detailed structural information than optical rotation alone and can serve as a unique "fingerprint" for a specific stereoisomer. mit.edu In the context of drug discovery, CD spectroscopy is a key technique for determining the stereochemistry of chiral drugs and for monitoring stereoselective binding interactions with target proteins or other biological macromolecules. nih.gov The CD spectrum of a chiral molecule like this compound would provide definitive information about its absolute configuration and could be used to study its conformational changes in different environments.

Separation and Resolution of Enantiomers

The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is crucial for both analytical and preparative purposes. mdpi.com The two main strategies for enantiomeric resolution are classical resolution via diastereomer formation and chromatographic separation using a chiral environment.

Chromatographic Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a dominant method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven highly effective for the separation of oxazolidinone analogues. researchgate.netnih.gov The choice of mobile phase (e.g., polar organic solvents like acetonitrile (B52724), methanol (B129727), or ethanol) and the specific CSP are critical for achieving optimal separation. researchgate.netnih.gov

Stationary Phase TypeMobile PhaseObservation
Polysaccharide-type (Amylose and Cellulose derivatives)Polar organic (e.g., Methanol, Ethanol, Acetonitrile)Amylose-based columns with acetonitrile generally provide the highest enantioselectivities for oxazolidinone analogues. researchgate.netnih.gov
Chiralpak AD-H (Amylose-based)n-hexane:2-propanol:methanol:trifluoroacetic acidSuccessfully used for quantifying enantiomeric impurity in a novel oxazolidinone agent. researchgate.net

Another effective technique is capillary electrophoresis (CE), where chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of neutral chiral molecules like oxazolidinones. nih.gov

Classical Resolution

Classical resolution involves converting the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure resolving agent. mdpi.comgoogle.com These resulting diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. mdpi.com After separation, the resolving agent is removed to yield the individual, pure enantiomers of the original compound. For compounds with basic or acidic functional groups, chiral acids or bases (like mandelic acid or tartaric acid derivatives) are commonly used as resolving agents to form diastereomeric salts. google.com For neutral compounds, resolution can sometimes be achieved through the formation of diastereomeric complexes with a chiral host molecule. mdpi.com

Advanced Analytical Method Development for 4 2,4 Difluorophenyl Oxazolidin 2 One and Its Derivatives

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 4-(2,4-Difluorophenyl)oxazolidin-2-one, various chromatographic methods are employed to assess its purity and determine the concentration of related substances. iajps.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity and quantitative analysis of non-volatile and thermally labile compounds like oxazolidinone derivatives. nih.govnih.gov Method development for this compound focuses on achieving optimal separation from process-related impurities and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method is preferred due to its versatility and reproducibility. The development involves a systematic approach to optimizing several key parameters:

Stationary Phase: A C18 (octadecylsilyl) column is commonly the first choice, offering excellent hydrophobic retention for the aromatic difluorophenyl group. Other phases, such as C8 or phenyl-hexyl, may be explored to fine-tune selectivity for specific impurity profiles.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a buffer like phosphate (B84403) or acetate, or an acid like trifluoroacetic acid) and an organic modifier (typically acetonitrile (B52724) or methanol) is employed. nih.gov The gradient is optimized to ensure the resolution of closely eluting impurities.

Detection: The presence of the phenyl chromophore allows for sensitive detection using an Ultraviolet (UV) detector, typically set at a wavelength where the analyte exhibits maximum absorbance (e.g., around 254 nm). mdpi.com A photodiode array (PDA) detector can also be used to acquire full UV spectra, which aids in peak identification and purity assessment.

The method is validated according to International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Oxazolidinone Analogues

ParameterCondition
Column Atlantis dC18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility, GC is highly effective for quantifying volatile organic impurities, such as residual solvents from the synthesis process (e.g., toluene, acetone, ethyl acetate). Headspace GC is the preferred technique for this application as it allows for the analysis of solvents without dissolving the drug substance.

For the analysis of non-volatile derivatives or the main compound itself, a derivatization step is often required to increase volatility and thermal stability. researchgate.net Common derivatizing agents, such as silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), can be used to convert the secondary amine of the oxazolidinone ring into a less polar, more volatile silyl (B83357) derivative. The GC method typically uses a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) for quantification.

The 4-position of the oxazolidin-2-one ring is a stereogenic center, meaning the compound exists as a pair of enantiomers. Since biological activity is often stereospecific, quantifying the enantiomeric excess (e.e.) is critical. pensoft.net Chiral chromatography, particularly chiral HPLC, is the gold standard for this purpose. heraldopenaccess.usnih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating a wide range of chiral compounds, including oxazolidinone analogues. mdpi.comsemmelweis.hu Method development involves screening different CSPs and mobile phase systems (normal phase, polar organic, or reversed-phase) to achieve baseline resolution of the enantiomers. semmelweis.hu

Table 2: Chiral Stationary Phases for Separation of Oxazolidinone Analogues

Chiral Stationary Phase (CSP) TypeSelector ExampleTypical Mobile PhaseSeparation Mode
Polysaccharide (Amylose-based)Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolNormal Phase
Polysaccharide (Cellulose-based)Cellulose tris(3,5-dimethylphenylcarbamate)Acetonitrile/Methanol (B129727)Polar Organic
Macrocyclic GlycopeptideTeicoplaninMethanol/Acetic Acid/TriethylaminePolar Ionic
Pirkle-type(R,R)-Whelk-O1Hexane/EthanolNormal Phase

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Structure Confirmation and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are indispensable for impurity profiling and structural elucidation. iajps.comijprajournal.com They provide not only retention time data but also mass-to-charge ratio (m/z) and fragmentation information, enabling the confident identification of unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing pharmaceutical impurities. nih.govamazonaws.com An optimized HPLC method is coupled to a mass spectrometer, often equipped with a soft ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This allows for the accurate determination of the molecular weight of the parent compound and any co-eluting impurities. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that helps in the definitive identification of process-related impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose for volatile compounds. nih.gov It is the primary method for identifying and confirming the structure of residual solvents and volatile derivatives. The electron ionization (EI) source used in most GC-MS systems produces a reproducible fragmentation pattern that can be compared against spectral libraries (e.g., NIST) for positive identification. nih.gov

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, Spectrofluorimetry, Voltammetry)

While chromatography is the preferred method for separating mixtures, spectroscopic techniques can offer rapid and simple quantification when specificity is not a concern or can be otherwise controlled.

UV-Vis Spectroscopy: This technique is based on the principle of light absorption by the analyte. researchgate.net The 2,4-difluorophenyl group in the molecule provides a strong chromophore, making UV-Vis spectroscopy a straightforward method for quantifying the pure substance in solution. nih.govresearchgate.net A calibration curve is constructed by plotting absorbance versus concentration, following Beer's Law. However, this method is non-specific and cannot distinguish the active compound from UV-absorbing impurities.

Spectrofluorimetry: For compounds that exhibit native fluorescence, spectrofluorimetry offers significantly higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. ekb.eg The analysis involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Some oxazolidinone antibiotics are known to be fluorescent, and this property can be exploited for highly sensitive quantification in various matrices. nih.govnih.govekb.eg The presence of the fluorinated aromatic ring may confer fluorescent properties to this compound, making this a potentially valuable analytical technique.

Voltammetry: This electrochemical technique measures the current that flows as a function of an applied potential. nih.gov It can be used for the quantitative analysis of electroactive compounds. Oxazolidinone structures can sometimes be oxidized or reduced at an electrode surface, providing a basis for methods like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV). nih.govub.edumdpi.com These methods can be highly sensitive and are applicable to various sample types.

Table 3: Summary of Analytical Techniques and Applications

TechniquePrimary ApplicationKey Information Provided
HPLC-UV/PDA Purity assay and quantitative analysisRetention time, peak area (quantity), UV spectrum
GC-FID Analysis of volatile impurities (e.g., residual solvents)Retention time, peak area (quantity)
Chiral HPLC Enantiomeric excess determinationSeparation and quantification of enantiomers
LC-MS/MS Impurity identification and structure confirmationRetention time, molecular weight, structural fragments
GC-MS Identification of volatile impurities/derivativesRetention time, fragmentation pattern (library match)
UV-Vis Spectroscopy Rapid quantification of pure substanceAbsorbance (concentration)
Spectrofluorimetry High-sensitivity quantificationFluorescence intensity (concentration)
Voltammetry Quantification of electroactive speciesPeak current/potential (concentration)

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Oxazolidinone Chemistry

4-(2,4-Difluorophenyl)oxazolidin-2-one has emerged as a significant scaffold in the broader field of oxazolidinone chemistry. Oxazolidinones are a critical class of synthetic antibacterial agents, known for their activity against multi-drug resistant Gram-positive pathogens. nih.gov The introduction of a difluorophenyl group is a key structural modification. Fluorine atoms can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. rsc.orgtandfonline.com

Key contributions of compounds like this compound to the field include:

Expanding Chemical Space: It serves as a valuable building block for creating diverse libraries of fluorinated compounds for drug discovery.

Probing Structure-Activity Relationships (SAR): The specific placement of the fluorine atoms on the phenyl ring provides a means to systematically study how fluorine substitution impacts biological activity and target engagement.

Platform for New Antibacterials: As a core structure, it is integral to the development of next-generation oxazolidinone antibiotics that may overcome existing resistance mechanisms. nih.gov

Emerging Trends in the Synthesis and Reactivity of Fluorinated Heterocycles

The synthesis and modification of fluorinated heterocycles like this compound are continually evolving. rsc.org While the incorporation of fluorine can be challenging, several innovative strategies are gaining prominence. rsc.orgresearchgate.net

Key trends include:

Late-Stage Fluorination: This approach introduces fluorine atoms at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules.

Asymmetric Catalysis: The development of new catalysts is enabling the enantioselective synthesis of chiral fluorinated heterocycles, which is crucial as the biological activity of stereoisomers can vary significantly.

Photoredox Catalysis and Electrochemistry: These methods offer novel, mild, and efficient ways to form carbon-fluorine bonds and construct fluorinated heterocyclic rings.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improving the safety and scalability of fluorination reactions, which can sometimes be hazardous.

These advancements are making the synthesis of complex molecules like this compound and its derivatives more efficient and versatile. tandfonline.com

Unexplored Areas and Future Research Avenues for this compound

Despite its importance, several areas related to this compound remain underexplored. Future research could be directed toward:

Broadening Therapeutic Applications: While its role in antibacterial agents is established, its potential in other therapeutic areas such as oncology, virology, and neurology is largely unexplored. The oxazolidinone scaffold is known to exhibit a wide range of biological activities. researchgate.net

Development of Novel Analogs: There is significant scope for synthesizing new derivatives by modifying the oxazolidinone core or the difluorophenyl ring. This could lead to compounds with improved efficacy, selectivity, or reduced toxicity.

Radiolabeling and Imaging: The synthesis of isotopically labeled versions, for example with Fluorine-18, could enable positron emission tomography (PET) imaging studies. nih.govnih.gov This would allow for in vivo tracking of the molecule, providing valuable insights into its distribution, metabolism, and target engagement. nih.govnih.gov

Exploration in Materials Science: The unique properties imparted by the difluorophenyl group, such as altered polarity and thermal stability, could make this compound or its derivatives interesting candidates for new polymers or functional materials.

Potential for Further Chemical Innovations and Methodological Advancements

Research focused on this compound can also drive broader innovation in chemical synthesis and methodology.

Catalyst Development: The demand for more efficient and selective methods to synthesize this and related compounds will spur the development of new catalysts for C-N and C-O bond formation, as well as for asymmetric fluorination.

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral fluorinated oxazolidinones could offer a greener and more efficient alternative to traditional chemical methods.

Computational Chemistry: In silico methods, including DFT studies and molecular docking, can be more extensively used to predict the properties and biological activities of new derivatives, thereby guiding synthetic efforts and accelerating the discovery process. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2,4-difluorophenyl)oxazolidin-2-one, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves fluorinated oxazolidinone precursors. Acylation of oxazolidinone cores with 2,4-difluorophenyl derivatives under basic conditions is a key step (e.g., using NaH or LDA as bases in anhydrous THF) . For stereochemical control, fluorous chiral auxiliaries like (4S,5R)-configured oxazolidinones are employed, enabling asymmetric aldol or alkylation reactions . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acyl chloride) to minimize side products.
Key Reaction Parameters Conditions from Literature
SolventTHF, DCM, or toluene
BaseNaH, LDA, or Et₃N
Temperature−78°C to room temperature
WorkupAqueous extraction, flash chromatography

Q. How is this compound characterized structurally?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify substituent environments. For example, the oxazolidinone carbonyl resonates at ~175 ppm in ¹³C NMR, while 2,4-difluorophenyl protons show splitting patterns (e.g., doublets at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. Single crystals grown via slow evaporation in hexane/EtOAc mixtures confirm configurations (e.g., C18H14F13NO2 structure in ) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ calculated for C₉H₈F₂NO₂: 212.0522) .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • HPLC/UPLC : Reverse-phase C18 columns (e.g., 90:10 H₂O/ACN gradient) quantify purity (>95% required for biological assays) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition points (e.g., stability up to 150°C under nitrogen) .
  • Karl Fischer Titration : Measures residual moisture (<0.5% for hygroscopic samples) .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives influence biological activity?

  • Methodology :

  • Diastereomer Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to prepare enantiomers. For example, (4S,5R)-configured derivatives show higher antifungal activity due to optimized receptor binding .
  • Biological Assays : Compare IC₅₀ values in fungal growth inhibition (e.g., Candida spp.) between stereoisomers. Diastereomeric ratios (e.g., 1:1.35 A:B in ) are quantified via ¹H NMR integration .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models transition states. Fluorine’s electron-withdrawing effect lowers LUMO energy, favoring SNAr at the 4-fluorine position .

  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO) to predict regioselectivity.

    Computational Findings Key Insights
    LUMO Energy−2.1 eV (4-F) vs. −1.8 eV (2-F)
    Activation Energy (SNAr)18.3 kcal/mol for 4-F substitution

Q. How can conflicting NMR data for diastereomers be resolved during structural elucidation?

  • Methodology :

  • NOESY Experiments : Identify spatial proximity of protons (e.g., oxazolidinone methyl to fluorophenyl protons) to assign configurations .
  • Variable Temperature NMR : Reduces signal overlap in diastereomeric mixtures (e.g., at 243 K in CD₂Cl₂) .

Q. What strategies mitigate competing side reactions (e.g., ring-opening) during functionalization?

  • Methodology :

  • Protecting Groups : Temporarily block the oxazolidinone carbonyl using TMSCl or Bn groups during alkylation .
  • Low-Temperature Conditions : Maintain −40°C to suppress hydrolysis during acylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.